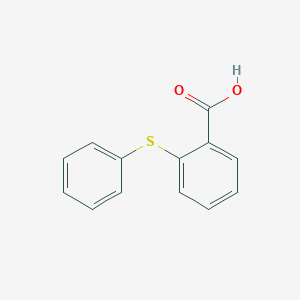

2-(Phenylthio)benzoic acid

Descripción general

Descripción

2-(Phenylthio)benzoic acid is an organic compound with the molecular formula C13H10O2S. It is characterized by a benzoic acid core with a phenylthio substituent at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Phenylthio)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenylthio (-SPh) group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) / CH₃COOH, 25°C | 2-(Phenylsulfinyl)benzoic acid | 85% | |

| m-CPBA / DCM, 0°C → RT | 2-(Phenylsulfonyl)benzoic acid | 78% |

Key Findings :

-

Sulfoxides form under mild oxidative conditions (e.g., H₂O₂ in acetic acid).

-

Sulfones require stronger oxidants like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ / THF, reflux | 2-(Phenylthio)benzyl alcohol | 62% | |

| NaBH₄-I₂ system / THF, 0°C | 2-(Phenylthio)benzaldehyde | 41% |

Mechanistic Insight :

-

LiAlH₄ reduces -COOH to -CH₂OH via a two-step process involving intermediate acyloxyborate formation.

-

Selective partial reduction to aldehydes is achievable with NaBH₄-I₂.

Nucleophilic Substitution

The phenylthio group participates in aromatic substitution reactions under catalytic conditions:

| Reaction Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI/L-proline / DMSO, 110°C | 2-(Phenoxy)benzoic acid | 73% | ||

| K₂S₂O₈ / AgNO₃, DMF, 150°C | 2-(Arylthio)benzoic acid | 50-60% |

Notable Observations :

-

Copper-catalyzed C-S coupling enables direct thioether formation with aryl halides .

-

Radical-mediated pathways using K₂S₂O₈/AgNO₃ facilitate regioselective substitution .

Condensation with Aldehydes

The hydrazide derivative reacts with aldehydes to form bioactive hydrazones:

| Aldehyde | Product (Hydrazone) | IC₉₀ (μg/mL) | Reference |

|---|---|---|---|

| 5-Nitro-2-furaldehyde | 4f | 7.57 | |

| 5-Nitro-2-thiophenecarboxaldehyde | 4g | 2.96 |

Synthetic Protocol :

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form derivatives:

Industrial Relevance :

Radical Reactions

The phenylthio group stabilizes radicals, enabling unique transformations:

| Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| UV light / O₂, CH₃CN | Sulfonated dimer | C-S bond cleavage | |

| AIBN / toluene, 80°C | Cross-coupled biaryl | C-H functionalization |

Mechanistic Pathway :

-

Radical initiation via AIBN or light generates thiyl radicals, enabling C-S bond scission or cross-coupling .

Salt Formation

The carboxylic acid forms salts with bases for improved solubility:

| Base | Salt | Solubility (mg/mL) | Reference |

|---|---|---|---|

| NaOH | Sodium 2-(phenylthio)benzoate | 12.4 (H₂O) | |

| NH₄OH | Ammonium salt | 8.9 (EtOH) |

Applications :

Decarboxylation

Thermal or photochemical decarboxylation yields thioether derivatives:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuO / quinoline, 200°C | Diphenyl sulfide | 55% | |

| UV light / DMF, 24h | (Phenylthio)benzene | 38% |

Limitations :

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and halogenation:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃-H₂SO₄, 0°C | 5-Nitro-2-(phenylthio)benzoic acid | 68% | |

| Br₂ / FeBr₃, CH₂Cl₂ | 5-Bromo-2-(phenylthio)benzoic acid | 74% |

Regioselectivity :

-

Nitration occurs preferentially at the para position relative to the -SPh group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(Phenylthio)benzoic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at anti-inflammatory and analgesic effects. Its derivatives have been explored for their potential therapeutic benefits, including:

- Antimycobacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, specific hydrazone derivatives synthesized from this compound showed promising inhibitory effects, with IC90 values indicating effective concentrations for treatment .

Biochemical Research

In biochemical studies, this compound is utilized to investigate:

- Enzyme Inhibition : This compound acts as a valuable tool for studying enzyme interactions and inhibition mechanisms, providing insights into cellular processes that could lead to novel therapeutic targets.

- Protein Interactions : Its ability to interact with various biomolecules makes it useful in research focused on understanding protein dynamics and functions.

Material Science

The compound finds applications in material science, particularly in the development of advanced materials. Its functional groups contribute to:

- Polymer Development : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for:

- Detection and Quantification : It aids in the detection and quantification of other compounds within complex mixtures. This capability is essential for developing reliable analytical methods in pharmaceutical and environmental chemistry.

Cosmetic Formulations

Due to its antioxidant properties, this compound is included in cosmetic products for:

- Skin Protection : Its incorporation into skincare formulations helps enhance skin health by providing protection against oxidative stress.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drugs; antimycobacterial activity against M. tuberculosis |

| Biochemical Research | Studies on enzyme inhibition and protein interactions |

| Material Science | Development of polymers with enhanced properties |

| Analytical Chemistry | Reagent for detection and quantification of compounds |

| Cosmetic Formulations | Antioxidant properties for skin protection |

Case Studies

- Antimycobacterial Activity Study : A series of new derivatives synthesized from this compound were evaluated against Mycobacterium tuberculosis. Compounds demonstrated varying degrees of activity, with selectivity indices suggesting potential for further development as therapeutic agents .

- Polymer Research : Investigations into the incorporation of this compound into polymer systems revealed improvements in thermal stability and mechanical strength, indicating its viability in material science applications.

- Analytical Method Development : The use of this compound as a reagent has been validated in multiple studies aimed at improving detection limits and accuracy in complex sample matrices .

Mecanismo De Acción

The mechanism of action of 2-(Phenylthio)benzoic acid varies depending on its application. For instance, as an antimicrobial agent, it disrupts bacterial cell walls or inhibits essential enzymes. In antitumor applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .

Comparación Con Compuestos Similares

- 2-(Phenylsulfanyl)benzoic acid

- 2-(Phenylthio)ethyl benzoate

Comparison: 2-(Phenylthio)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Actividad Biológica

2-(Phenylthio)benzoic acid, an organic compound with the molecular formula C₁₃H₁₀O₂S, has garnered attention in various fields of biological research due to its notable biological activities. This article explores its mechanisms of action, biochemical properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a phenylthio group at the ortho position. This unique structural arrangement contributes to its chemical reactivity and biological properties. The compound appears as a white solid with a melting point of approximately 167 °C when dissolved in ethanol.

Antimycobacterial Activity

One of the primary biological activities of this compound is its antimycobacterial effect, particularly against Mycobacterium tuberculosis. The compound inhibits the growth of mycobacteria by binding to DNA and RNA, thereby hindering their synthesis and preventing the production of essential proteins for bacterial survival.

Research Findings:

- A study synthesized a series of derivatives from this compound, evaluating their antimycobacterial activity using the microplate alamar blue assay (MABA). Compounds derived from this acid demonstrated significant inhibition against M. tuberculosis with IC90 values as low as 2.68 μg/mL .

Antiviral Properties

Preliminary research indicates that this compound may possess antiviral properties, showing activity against HIV-1 and herpes simplex virus type 1 (HSV-1). However, these findings are still in the early stages, necessitating further exploration to fully understand its mechanisms and therapeutic potential.

The compound exhibits various biochemical interactions that influence cellular processes:

- Cellular Effects : Studies suggest that this compound may exhibit antitumor , antibacterial , and antifungal activities. Its ability to interact with multiple biological targets enhances its potential utility in therapeutic applications.

- Pharmacokinetics : Similar compounds are known to undergo conjugation in the liver, leading to excretion as hippuric acid. Understanding the pharmacokinetic profile of this compound is crucial for determining its safety and efficacy in clinical settings.

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agent : Its efficacy against mycobacteria positions it as a candidate for developing new antimycobacterial drugs.

- Antitumor Therapy : The compound's potential antitumor activity warrants further investigation into its application in cancer treatment.

- Antiviral Treatment : With preliminary evidence suggesting antiviral properties, further studies could explore its role in treating viral infections.

Case Studies and Research Findings

A comprehensive review of recent studies highlights the compound's varied biological activities:

Propiedades

IUPAC Name |

2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLBXJKQYSENQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061754 | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-12-4 | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP7B4APK5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-(Phenylthio)benzoic acid used in the synthesis of 1,3,4-oxadiazoles?

A1: According to the research, this compound is first converted to its corresponding hydrazide. This hydrazide then reacts with cyanogen bromide in the presence of sodium bicarbonate and dioxane to yield 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole. []

Q2: What are the potential applications of 1,3,4-oxadiazoles synthesized from this compound?

A2: While the abstract does not specify the exact applications of the synthesized 1,3,4-oxadiazole derivative, it mentions that substituted 1,3,4-oxadiazoles, in general, possess a broad range of pharmacological and biological activities. These include muscle relaxant, antimitotic, analgesic, anti-inflammatory, anticonvulsive, diuretic, and anti-emetic properties. [] Further research would be needed to determine the specific activity profile of 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.